molecular formula C13H13N3O2S B12847818 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12847818
M. Wt: 275.33 g/mol
InChI Key: UWGBJOCCJLQEGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-methoxybenzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The triazole ring can inhibit enzymes involved in critical biological pathways, such as those related to cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is unique due to its combination of benzofuran and triazole rings, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

4-ethyl-3-(7-methoxy-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H13N3O2S/c1-3-16-12(14-15-13(16)19)10-7-8-5-4-6-9(17-2)11(8)18-10/h4-7H,3H2,1-2H3,(H,15,19)

InChI Key

UWGBJOCCJLQEGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(O2)C(=CC=C3)OC

Origin of Product

United States

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